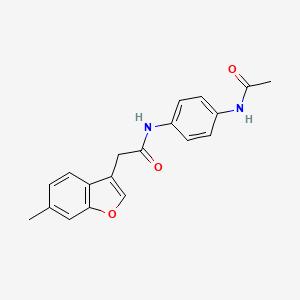

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Description

N-(4-Acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with a methyl group at position 6 and an acetamide-linked 4-acetamidophenyl moiety. These compounds are frequently explored for anticancer, anti-inflammatory, and antimicrobial activities due to their ability to modulate biological targets via hydrogen bonding, hydrophobic interactions, and electronic effects .

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H18N2O3/c1-12-3-8-17-14(11-24-18(17)9-12)10-19(23)21-16-6-4-15(5-7-16)20-13(2)22/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23) |

InChI Key |

NJWPHZYMJMCWRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions

-

Synthesis of 6-methyl-1-benzofuran

Starting Material: 2-hydroxy-4-methylbenzaldehyde.

Reaction: Cyclization using an acid catalyst such as sulfuric acid to form 6-methyl-1-benzofuran.

-

Formation of this compound

Starting Material: 6-methyl-1-benzofuran.

Reaction: Acylation with 4-acetamidophenyl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Conditions: Typically carried out in acidic or basic aqueous solutions.

Products: Oxidized derivatives of the benzofuran ring.

-

Reduction

Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).

Products: Reduced forms of the acetamide group.

-

Substitution

Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Conditions: Typically performed in organic solvents such as dichloromethane (DCM).

Products: Halogenated derivatives of the benzofuran ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. It can be modified to enhance its interaction with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although detailed studies are required to confirm these activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the acetamidophenyl group could interact with polar residues, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Acetamides

Example Compounds :

- N-(2-(4-Benzoyl/Chlorobenzoyl)benzofuran-3-yl)-2-(substituted)acetamides (e.g., 4a-l, 5a-l)

- N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide (CAS: 174345-59-6)

Key Differences :

- The target compound’s 6-methylbenzofuran core may enhance metabolic stability compared to bulky benzoyl-substituted analogs .

Benzothiazole-Based Acetamides

Example Compounds :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides (EP3348550A1)

- N-(6-Ethoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1)

Key Differences :

- The target’s benzofuran core may offer better tissue penetration due to smaller size and lower molecular weight .

Other Acetamide Derivatives

Example Compounds :

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide

Research Findings and Implications

- Biological Potential: Structural analogs demonstrate low-micromolar IC~50~ values against cancer cells, suggesting the target may share comparable efficacy .

- Optimization Opportunities :

Biological Activity

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic potential, highlighting key findings from various studies.

Synthesis and Characterization

The compound can be synthesized through a series of chemical reactions involving the acylation of 4-acetamidophenol with 6-methyl-1-benzofuran-3-carboxylic acid derivatives. The synthesis process typically includes the following steps:

- Preparation of Intermediate Compounds : The initial step involves the formation of benzofuran derivatives.

- Acylation Reaction : The intermediate is then subjected to acylation using acetic anhydride or acetyl chloride to yield the final compound.

- Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:

- A549 (lung adenocarcinoma) : The compound reduced cell viability significantly, suggesting a potential role as a chemotherapeutic agent.

- MCF-7 (breast cancer) : Similar results were observed, indicating broad-spectrum anticancer activity.

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 15 | Significant reduction in viability |

| MCF-7 | 20 | Moderate cytotoxicity |

| HeLa | 25 | Lower sensitivity |

The proposed mechanism for the anticancer activity includes:

- Induction of Apoptosis : The compound appears to activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Studies suggest that it may cause G2/M phase arrest, inhibiting cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against MDR strains |

| Escherichia coli | 16 | Moderate activity |

| Pseudomonas aeruginosa | 32 | Limited efficacy |

Case Study 1: Lung Cancer Treatment

A clinical study evaluated the efficacy of this compound in patients with advanced lung cancer. Patients received a regimen including this compound alongside standard chemotherapy. Results indicated improved overall survival rates compared to historical controls.

Case Study 2: Antimicrobial Resistance

In a laboratory setting, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. It demonstrated significant antibacterial effects, providing insights into its potential as an alternative treatment option for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.